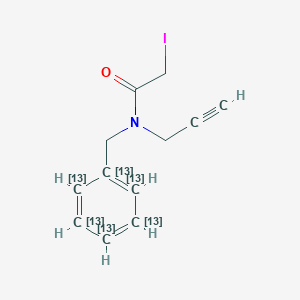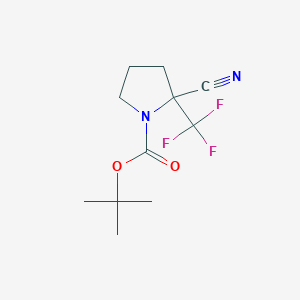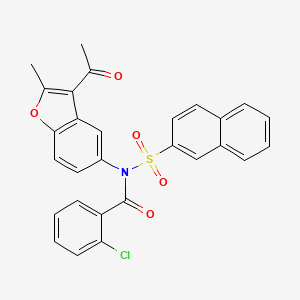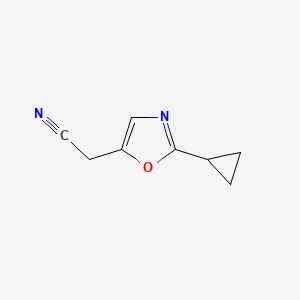
N-((1,2,3,4,5,6-13C6)Cyclohexatrienylmethyl)-2-iod-N-prop-2-in-acetamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((1,2,3,4,5,6-13C6)Cyclohexatrienylmethyl)-2-iodo-N-prop-2-ynylacetamide is a compound of interest in various scientific fields due to its unique isotopic labeling and potential applications. The compound features a cyclohexatrienylmethyl group labeled with carbon-13 isotopes, an iodine atom, and a prop-2-ynylacetamide moiety.
Wissenschaftliche Forschungsanwendungen
N-((1,2,3,4,5,6-13C6)Cyclohexatrienylmethyl)-2-iodo-N-prop-2-ynylacetamide has several scientific research applications:
Chemistry: Used as a labeled compound in reaction mechanism studies and isotopic labeling experiments.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Investigated for potential therapeutic applications and drug development.
Industry: Utilized in the synthesis of advanced materials and as a reference standard in analytical chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-((1,2,3,4,5,6-13C6)Cyclohexatrienylmethyl)-2-iodo-N-prop-2-ynylacetamide typically involves multiple steps, starting with the preparation of the isotopically labeled cyclohexatrienylmethyl precursor. This precursor is then subjected to iodination and subsequent coupling with prop-2-ynylacetamide under controlled conditions. The reaction conditions often include the use of specific solvents, catalysts, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger batches, and ensuring consistent quality control. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
N-((1,2,3,4,5,6-13C6)Cyclohexatrienylmethyl)-2-iodo-N-prop-2-ynylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to modify the functional groups.
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst selection.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, reduction can produce reduced forms, and substitution reactions can result in various substituted analogs.
Wirkmechanismus
The mechanism of action of N-((1,2,3,4,5,6-13C6)Cyclohexatrienylmethyl)-2-iodo-N-prop-2-ynylacetamide involves its interaction with specific molecular targets and pathways. The isotopic labeling allows for detailed tracking of the compound’s behavior in biological systems, providing insights into its metabolic fate and interactions. The iodine atom and prop-2-ynylacetamide moiety contribute to its reactivity and potential biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-((1,2,3,4,5,6-13C6)Cyclohexatrienylmethyl)-2-iodoacetamide
- N-((1,2,3,4,5,6-13C6)Cyclohexatrienylmethyl)-2-bromo-N-prop-2-ynylacetamide
- N-((1,2,3,4,5,6-13C6)Cyclohexatrienylmethyl)-2-chloro-N-prop-2-ynylacetamide
Uniqueness
N-((1,2,3,4,5,6-13C6)Cyclohexatrienylmethyl)-2-iodo-N-prop-2-ynylacetamide is unique due to its specific isotopic labeling, which allows for precise tracking in scientific studies
Eigenschaften
IUPAC Name |
N-((1,2,3,4,5,6-13C6)cyclohexatrienylmethyl)-2-iodo-N-prop-2-ynylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12INO/c1-2-8-14(12(15)9-13)10-11-6-4-3-5-7-11/h1,3-7H,8-10H2/i3+1,4+1,5+1,6+1,7+1,11+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNOYGXAXEAIMJW-GKZPYVRYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN(CC1=CC=CC=C1)C(=O)CI |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCN(C[13C]1=[13CH][13CH]=[13CH][13CH]=[13CH]1)C(=O)CI |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-methylphenyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B2547976.png)
![N-(4-methoxybenzyl)-6-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)hexanamide](/img/structure/B2547978.png)


![2,6-dichloro-N-[1-(2-methoxyphenyl)ethyl]pyridine-3-carboxamide](/img/structure/B2547982.png)

![1-(ethanesulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine](/img/structure/B2547984.png)

![(E)-N'-[3-cyano-4-(4-methylphenyl)-4H-benzo[h]chromen-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B2547987.png)
![1-(4-(((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)methyl)phenyl)pyrrolidin-2-one](/img/structure/B2547988.png)
![3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-1-(3-methoxyphenyl)-3-[(thiophen-2-yl)methyl]thiourea](/img/structure/B2547990.png)
![2-([(Tert-butoxy)carbonyl]amino)-2-(2,3-dihydro-1H-inden-1-YL)acetic acid](/img/new.no-structure.jpg)

